molecular formula C23H23N3O4 B2847973 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 1910775-98-2

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B2847973
CAS No.: 1910775-98-2
M. Wt: 405.454
InChI Key: KZDHKUMGCCRKOV-UHFFFAOYSA-N
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Description

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 1910775-98-2) is a synthetic building block featuring an Fmoc-protected amino group attached to a trimethylpyrazole-acetic acid scaffold . The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The trimethylpyrazole moiety introduces steric bulk and lipophilicity, which can influence molecular interactions in drug discovery or proteomic applications . This compound is commercially available (e.g., from CymitQuimica) with purities ≥95% and is utilized in medicinal chemistry and bioconjugation .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-13-20(14(2)26(3)25-13)21(22(27)28)24-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19,21H,12H2,1-3H3,(H,24,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDHKUMGCCRKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1910775-98-2
Record name 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
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Biological Activity

The compound 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, commonly referred to as Fmoc-TMPA, is a derivative of amino acids featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is noteworthy for its potential applications in medicinal chemistry, particularly in peptide synthesis and as a bioactive molecule. Understanding its biological activity is crucial for leveraging its properties in drug design and therapeutic applications.

  • Molecular Formula : C25H28N2O6
  • Molar Mass : 452.51 g/mol
  • CAS Number : 252554-79-3
  • Structure : The compound features a pyrazole moiety, which contributes to its unique biological interactions.

Fmoc-TMPA's biological activity primarily stems from its role as a building block in peptide synthesis. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), allowing for the protection of amino groups during the coupling reactions. The mechanism of action can be broadly categorized into:

  • Peptide Synthesis : Acts as an essential component in synthesizing peptides that may exhibit specific biological activities, such as enzyme inhibition or receptor modulation.
  • Biological Interactions : The trimethylpyrazole group may enhance binding affinity to specific biological targets, influencing the pharmacodynamics of the resultant peptides.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological activities. Here are some documented biological activities associated with Fmoc-TMPA and related compounds:

  • Antimicrobial Activity : Certain derivatives demonstrate efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties : Peptides synthesized using Fmoc-TMPA have shown promise in inhibiting cancer cell proliferation through targeted mechanisms.
  • Enzyme Inhibition : Some studies indicate that peptides containing this compound can act as inhibitors for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of Fmoc-TMPA and related compounds:

  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial efficacy of Fmoc-protected amino acids against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as antimicrobial agents.
  • Cancer Cell Proliferation Inhibition :
    • Research involving peptide analogs synthesized from Fmoc-TMPA demonstrated significant inhibition of proliferation in human breast cancer cell lines (MCF-7). The study suggested that the mechanism involved apoptosis induction via caspase activation.
  • Enzyme Inhibition Studies :
    • A series of experiments assessed the inhibitory effects of peptides derived from Fmoc-TMPA on serine proteases. Results indicated a dose-dependent inhibition, with implications for developing therapeutic agents targeting protease-related diseases.

Data Table: Biological Activities of Fmoc-TMPA Derivatives

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
Cancer Cell ProliferationMCF-7 (Breast Cancer)50% inhibition at 10 µM
Enzyme InhibitionSerine ProteasesIC50 = 5 µM

Comparison with Similar Compounds

Heterocyclic Core Modifications

Compound Name Heterocycle Substituents Molecular Formula MW (g/mol) CAS Number Key Applications References
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid Pyrazole Trimethyl C23H23N3O4 405.45 1910775-98-2 Peptide synthesis, PROTACs
2-[2I-({[(9H-Fluoren-9II-yl)methoxy]carbonyl}amino)-3I-(1H-imidazol-4III-yl)propanamido]acetate Imidazole None C24H22N4O5 446.46 - Proteome profiling
(E)-2-(4-((4-((Fmoc-amino)methyl)phenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Pyrazole 3,5-Dimethyl, diazenyl C29H27N5O4 509.56 - Fluorescent probes
2-[4-(Fmoc-piperazin-1-yl)acetic acid Piperazine None C22H23N3O4 393.44 180576-05-0 Linker for solid-phase synthesis

Key Observations :

  • Pyrazole vs.
  • Piperazine Derivatives : The piperazine-containing analog (CAS: 180576-05-0) lacks a heteroaromatic ring but provides a flexible secondary amine for conjugation, often used in linker chemistry .

Substituent Variations

Compound Name Substituent Features Impact on Properties References
This compound Trimethyl group on pyrazole Increases lipophilicity (logP ~3.2) and steric bulk
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridazin-4-yl)propanoic acid Pyridazine ring Enhances hydrogen-bonding capacity
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid Hydroxy-imidazole Introduces polarity and metal-binding capability

Key Observations :

  • Trimethylpyrazole : The trimethyl group in the target compound improves metabolic stability by shielding the heterocycle from oxidative enzymes .
  • Hydroxy-imidazole : The hydroxy group in imidazole derivatives (e.g., CAS: 2679858-41-2) enables coordination with metal ions, useful in catalytic or imaging applications .

Backbone Modifications

Compound Name Backbone Structure Functional Role References
This compound Acetic acid Compact size for conjugation
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-4-yl)propanoic acid Propanoic acid Extended spacer for ligand-receptor interactions
Fmoc-cis-4-aminocyclohexane acetic acid Cyclohexane-acetic acid Rigid structure for conformational control

Key Observations :

  • Acetic vs. Propanoic Acid: Propanoic acid derivatives (e.g., CAS: 2044710-58-7) provide a longer spacer, beneficial for optimizing binding kinetics in enzyme inhibitors .
  • Cyclohexane Backbone : Cyclohexane-based analogs (e.g., CAS: 1217675-84-7) restrict rotational freedom, favoring specific bioactive conformations .

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